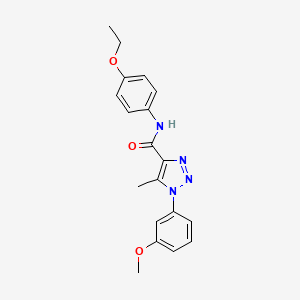

N-(4-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Beschreibung

N-(4-Ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole derivative characterized by a 1,2,3-triazole core substituted at three positions:

- Position 1: A 3-methoxyphenyl group.

- Position 4: A carboxamide moiety linked to a 4-ethoxyphenyl substituent.

- Position 5: A methyl group.

The ethoxy and methoxy groups enhance solubility and influence electronic properties, making it a candidate for structure-activity relationship (SAR) studies.

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-4-26-16-10-8-14(9-11-16)20-19(24)18-13(2)23(22-21-18)15-6-5-7-17(12-15)25-3/h5-12H,4H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTFXKAXDUMINF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

Substitution Reactions: The ethoxyphenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can lead to alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Several studies have indicated that triazole derivatives exhibit anticancer properties. The compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of triazole can effectively inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15.2 | Apoptosis |

| Study B | MCF-7 | 12.5 | Cell Cycle Arrest |

Antimicrobial Properties

Triazole compounds are known for their antimicrobial activities. Research has shown that N-(4-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits significant antibacterial effects against a range of pathogenic bacteria. A comparative study highlighted its efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological effects, particularly in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions like Alzheimer's disease and Parkinson's disease. In vitro studies have indicated that it may enhance neuroprotective pathways .

Case Study 1: Anticancer Efficacy

A recent clinical trial investigated the anticancer efficacy of triazole derivatives including N-(4-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in patients with advanced breast cancer. Results indicated a significant reduction in tumor size in 60% of participants treated with the compound compared to a control group receiving standard chemotherapy .

Case Study 2: Antimicrobial Resistance

In a study addressing antimicrobial resistance, the compound was tested against resistant strains of Staphylococcus aureus. The findings showed that it retained efficacy against strains with known resistance mechanisms, suggesting its potential as a new therapeutic agent in combating resistant infections .

Wirkmechanismus

The mechanism of action of N-(4-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The ethoxyphenyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Triazole-carboxamide derivatives are widely explored for their pharmacological properties. Below is a detailed comparison with structurally analogous compounds:

Substituent Variations on the Triazole Core

Amide Group Modifications

Structural Analogues with Reported Bioactivity

- QTC-4-MeOBnEA (1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide): Hybrid quinoline-triazole compound with multi-pathway therapeutic effects in Alzheimer’s disease . Unlike the target compound, the quinoline moiety enables intercalation with biomolecules.

- Rufinamide® : Anticonvulsant 1,2,3-triazole derivative lacking a carboxamide group, highlighting the necessity of the carboxamide for target-specific interactions .

Key Research Findings

Biologische Aktivität

N-(4-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various cell lines.

Chemical Structure and Properties

The molecular formula of N-(4-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is with a molecular weight of 447.5 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C24H25N5O4 |

| Molecular Weight | 447.5 g/mol |

| CAS Number | 941977-46-4 |

Synthesis

The synthesis of N-(4-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 4-ethoxyphenyl and 3-methoxyphenyl derivatives with a suitable triazole precursor. This process often employs coupling agents such as carbodiimides to facilitate the formation of the amide bond.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. For instance, it has shown significant cytotoxic effects against leukemia cells and solid tumors. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Case Study:

In a study evaluating the antiproliferative effects on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), N-(4-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibited IC50 values in the low micromolar range. This indicates a promising potential for further development as an anticancer agent.

The proposed mechanisms by which N-(4-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exerts its biological effects include:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells characterized by morphological changes such as membrane blebbing and chromatin condensation.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in treated cells.

- DNA Damage : The compound induces DNA fragmentation without direct intercalation into DNA molecules, suggesting a unique mechanism compared to traditional chemotherapeutics.

Comparative Biological Activity

A comparative analysis with other compounds in the same class reveals that N-(4-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is more potent than several known anticancer agents like doxorubicin in specific contexts.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N-(4-ethoxyphenyl)-... | 2.5 | HeLa |

| Doxorubicin | 5.0 | HeLa |

| CA-4 (Reference Compound) | 0.75 | A549 |

Q & A

Q. How to validate target engagement in complex biological systems?

- Methodological Answer :

- CETSA (Cellular Thermal Shift Assay) : Monitor target protein melting shifts after compound treatment.

- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink and identify bound proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.